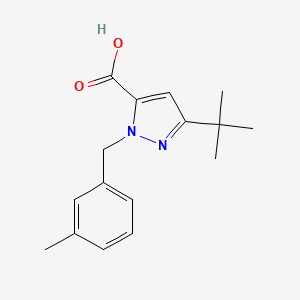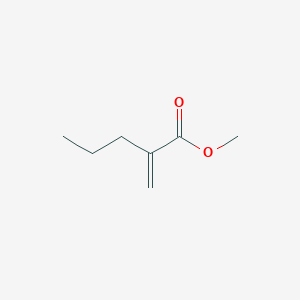
cis-2-Butenoic acid amide
Overview
Description
cis-2-Butenoic acid amide: cis-2-butenamide , is an organic compound with the molecular formula C4H7NO. It is a derivative of crotonic acid, specifically the cis isomer of 2-butenoic acid. This compound is characterized by the presence of an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (NH2). The cis configuration refers to the arrangement of substituents around the double bond, where the hydrogen atoms are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for preparing cis-2-Butenoic acid amide involves the reaction of cis-2-butenoic acid with ammonia or an amine. This reaction typically requires the activation of the carboxylic acid group, which can be achieved using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of cis-2-butenonitrile.
Industrial Production Methods: Industrial production of this compound often involves continuous-flow processes to enhance efficiency and yield. These methods utilize solid-supported reagents and flow chemistry techniques to streamline the synthesis and minimize waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Butenoic acid amide can undergo oxidation reactions to form various products, depending on the reagents and conditions used.
Reduction: Reduction of this compound typically yields the corresponding amine. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: cis-2-Butenoic acid amide is used as a building block in organic synthesis. Its reactivity and functional groups make it valuable for constructing more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its amide group can form hydrogen bonds, influencing protein folding and stability .
Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to biologically active molecules makes it a candidate for drug development and design.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials .
Mechanism of Action
The mechanism of action of cis-2-Butenoic acid amide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide group can participate in hydrogen bonding with proteins and enzymes, affecting their structure and function. This interaction can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
trans-2-Butenoic acid amide (trans-Crotonamide): The trans isomer of 2-butenoic acid amide, differing in the arrangement of substituents around the double bond.
Crotonic acid: The parent compound, a short-chain unsaturated carboxylic acid.
Isocrotonic acid:
Uniqueness: cis-2-Butenoic acid amide is unique due to its specific cis configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its trans isomer and other related compounds .
Properties
IUPAC Name |
(Z)-but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31110-30-2 | |
| Record name | cis-2-Butenoic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


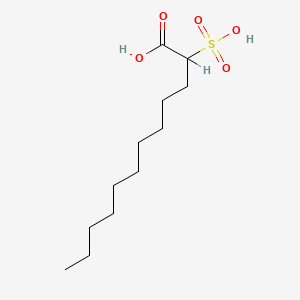
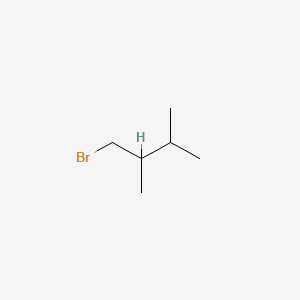
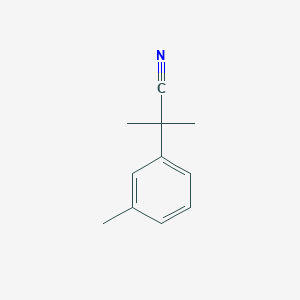
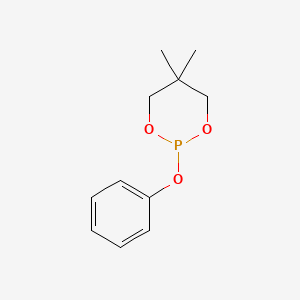
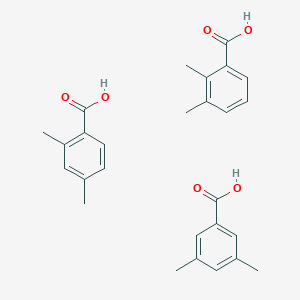
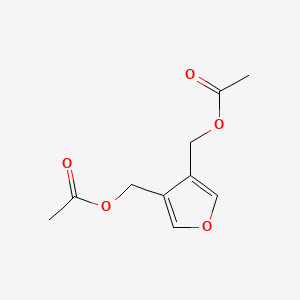

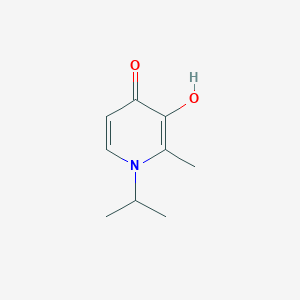
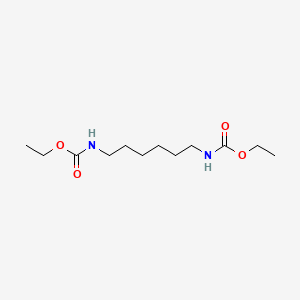
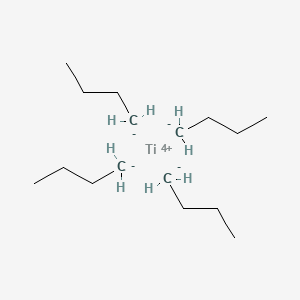
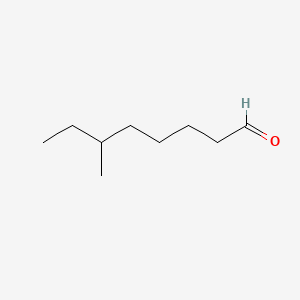
![5-(tert-butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3051047.png)
